2-(DIETHYLAMINO)ETHYL 4-({[(5Z)-2,4,6-TRIOXO-1-(2-PHENYLETHYL)-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE
Overview
Description
2-(DIETHYLAMINO)ETHYL 4-({[(5Z)-2,4,6-TRIOXO-1-(2-PHENYLETHYL)-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-({[(5Z)-2,4,6-TRIOXO-1-(2-PHENYLETHYL)-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions, often using solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-({[(5Z)-2,4,6-TRIOXO-1-(2-PHENYLETHYL)-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(DIETHYLAMINO)ETHYL 4-({[(5Z)-2,4,6-TRIOXO-1-(2-PHENYLETHYL)-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-({[(5Z)-2,4,6-TRIOXO-1-(2-PHENYLETHYL)-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl benzoate
- 4-({[4-(diethylamino)-6-isopropyl-2-pyrimidinyl]sulfanyl}methyl)-N-[2-(dimethylamino)ethyl]benzamide
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-({[(5Z)-2,4,6-TRIOXO-1-(2-PHENYLETHYL)-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[[6-hydroxy-2,4-dioxo-1-(2-phenylethyl)pyrimidin-5-yl]methylideneamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5/c1-3-29(4-2)16-17-35-25(33)20-10-12-21(13-11-20)27-18-22-23(31)28-26(34)30(24(22)32)15-14-19-8-6-5-7-9-19/h5-13,18,32H,3-4,14-17H2,1-2H3,(H,28,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZYGOOTWHBTMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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